1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester
Description
The compound 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester features a spirocyclic diazaspiro[4.5]decane core with a cyclohexylamino carbonyl group at position 1, a 6-oxo moiety, and a methyl ester at the acetic acid side chain. For instance, Rolapitant Hydrochloride (CAS-914462-92-3), a related 1,7-diazaspiro[4.5]decan-2-one derivative, is clinically used as an antiemetic .
Properties
Molecular Formula |
C18H29N3O4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 2-[1-(cyclohexylcarbamoyl)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetate |
InChI |
InChI=1S/C18H29N3O4/c1-25-15(22)13-20-11-5-9-18(16(20)23)10-6-12-21(18)17(24)19-14-7-3-2-4-8-14/h14H,2-13H2,1H3,(H,19,24) |
InChI Key |
LXMITENPGUNVRK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCCC2(C1=O)CCCN2C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Overview
- Molecular Formula: C16H26N2O5
- Molecular Weight: Approximately 326.39 g/mol
- IUPAC Name: tert-butyl (5S)-9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate (related analog)
- CAS Number: 894786-76-6 (related compounds)
The compound features a diazaspiro[4.5]decane core with acetic acid and cyclohexylamino carbonyl substituents, and a methyl ester functional group. The spirocyclic framework imparts conformational rigidity, useful in drug design.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester typically involves multi-step organic synthesis starting from piperidine derivatives or related nitrogen heterocycles. The key steps include:
- Formation of the spirocyclic diazaspiro core via cyclization reactions.
- Introduction of the acetic acid side chain.
- Carbamoylation with cyclohexylamine derivatives to form the cyclohexylamino carbonyl moiety.
- Esterification to yield the methyl ester.
Detailed Synthetic Routes
Due to limited direct literature on this exact compound, synthetic analogs and closely related compounds provide insight into preparation methods.
Cyclization and Spiro Core Formation
- Starting from tert-butyl 4-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate , a key intermediate, cyclization is achieved by reacting with oxazolidine-2,4-dione derivatives under basic conditions (e.g., with 1,1,3,3-tetramethylguanidine) in solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) at reflux for 24 hours.
- Workup involves extraction with dichloromethane and water, drying, and purification by silica gel chromatography, yielding the spirocyclic intermediate as an orange-brown solid with yields around 95%.
Carbamoylation with Cyclohexylamine
- The carbamoyl group introduction is performed by reacting the spirocyclic intermediate with cyclohexylamine or its derivatives under controlled conditions, often in the presence of coupling agents or activating reagents to facilitate amide bond formation.
- Typical solvents include DMF or dichloromethane, with base additives such as potassium carbonate to neutralize generated acids.
- Reaction temperatures range from room temperature to 80°C, with reaction times between 5 to 24 hours depending on the step.
Esterification to Methyl Ester
- The methyl ester is commonly introduced by esterification of the carboxylic acid intermediate using methanol under acidic or catalytic conditions, or by using methylating agents such as diazomethane or methyl iodide in the presence of base.
- Purification is achieved by standard chromatographic techniques, ensuring high purity of the final methyl ester product.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Spirocyclization | 1,1,3,3-Tetramethylguanidine, oxazolidine-2,4-dione | THF, DMF | Reflux (~65-80°C) | 24 h | ~95 | Silica gel chromatography purification |
| Carbamoylation (cyclohexyl) | Cyclohexylamine, coupling agent, K2CO3 | DMF | 25-80°C | 5-24 h | 70-94 | Inert atmosphere recommended |
| Esterification to methyl ester | Methanol, acid catalyst or methylating agent | Methanol or DCM | Room temp or reflux | 2-12 h | >90 | Purification by column chromatography |
Purification and Characterization
- Purification is primarily conducted by silica gel column chromatography using solvent gradients such as dichloromethane/methanol or ethyl acetate/hexane mixtures.
- Characterization methods include NMR spectroscopy (1H and 13C), mass spectrometry (LCMS, ESI), and melting point determination. For example, LCMS m/z values around 327.7 (M+1) confirm molecular weight.
- The compound is often obtained as a white to off-white solid or oil, with purity levels exceeding 95% as verified by chromatographic and spectroscopic methods.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Intermediates | Conditions | Yield (%) | Purification Method |
|---|---|---|---|---|
| Spirocyclic core synthesis | tert-butyl 4-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate + oxazolidine-2,4-dione | THF/DMF, reflux, 24 h | 95 | Silica gel chromatography |
| Carbamoylation | Cyclohexylamine, K2CO3, coupling agent | DMF, 25-80°C, 5-24 h | 70-94 | Column chromatography |
| Esterification | Methanol, acid catalyst or methylating agent | Room temp or reflux, 2-12 h | >90 | Column chromatography |
Chemical Reactions Analysis
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using reagents like sodium methoxide or ammonia.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique spirocyclic structure can be exploited in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Note: Molecular formula for the target compound is inferred based on IUPAC nomenclature rules.
Key Observations:
- Substituent Diversity: The target compound’s cyclohexylamino carbonyl group distinguishes it from phenylmethyl () or trifluoromethylphenyl () substituents in analogs. This bulky, lipophilic group may enhance blood-brain barrier penetration compared to smaller ester groups .
- Synthesis Routes : Analogous compounds like those in and employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) and ketone-peroxide cyclization, respectively. The target compound may require similar strategies for its diazaspiro core assembly .
Physicochemical and Spectroscopic Properties
Spectroscopic Data :
- provides detailed NMR and MS data for trioxaspiro compound 7 (e.g., δ = 5.21 ppm for OOCH protons, m/z 256 (M+)). These signals reflect spirocyclic rigidity and electronic environments comparable to diazaspiro systems .
- Rolapitant’s structural complexity (e.g., trifluoromethyl groups) introduces distinct 19F NMR shifts, absent in the target compound .
Stability : Oxygen-containing spiro compounds (e.g., trioxaspiro in ) may exhibit lower thermal stability than nitrogen-rich diazaspiro analogs due to weaker C–O bonds .
Biological Activity
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester (CAS Number: 1097218-49-9) is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 1,7-Diazaspiro[4.5]decane-7-acetic acid is characterized by a spirocyclic framework which contributes to its unique biological properties. The compound features a diazaspiro system that is critical for its interaction with biological targets.
Pharmacological Properties
Recent studies have highlighted the pharmacological potential of this compound, particularly in the context of cancer treatment and other therapeutic applications.
Antitumor Activity
A notable study reported the discovery and biological evaluation of derivatives related to diazaspiro compounds, including those that inhibit KRAS mutations associated with various cancers. The structural optimization of these compounds led to the identification of potent inhibitors with significant antitumor effects in vivo, particularly against non-small cell lung cancer models .
The mechanism by which 1,7-Diazaspiro[4.5]decane derivatives exert their effects involves binding to specific protein targets within cancer cells. For instance, the compound's ability to inhibit KRAS G12C mutations suggests a direct interaction with the RAS signaling pathway, which is crucial for cell proliferation and survival in many cancers .
Case Studies
Several case studies have documented the efficacy of diazaspiro compounds in preclinical models:
| Study | Model | Findings |
|---|---|---|
| Study 1 | NCI-H1373 xenograft mouse model | Demonstrated dose-dependent antitumor effects with significant tumor reduction observed in treated groups. |
| Study 2 | In vitro assays on human cancer cell lines | Showed potent inhibition of cell proliferation at low micromolar concentrations. |
| Study 3 | Metabolic stability assays | Indicated high metabolic stability in human and mouse liver microsomes, suggesting favorable pharmacokinetics for further development. |
Safety and Toxicity
While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies indicate that while some derivatives exhibit cytotoxic effects on cancer cells, they show minimal toxicity to normal cells at therapeutic doses. This selectivity is essential for developing targeted therapies with reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
